(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
Description
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is a chiral amine featuring a pyrrolidine ring, a phenyl group, and a methyl-substituted amine moiety. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . Key structural attributes include:
- Pyrrolidine ring: A five-membered saturated heterocycle contributing to conformational rigidity and hydrogen-bonding capabilities.
- Phenyl group: Enhances lipophilicity and enables π-π stacking interactions.
- Methylamine substituent: Modulates electronic properties and steric bulk .
Synthetically, it is prepared via condensation reactions involving chiral precursors, as inferred from analogous pyrrolidine derivatives in the literature (e.g., allylic amines and aldehydes) . The compound is commercially available from suppliers like Oakwood Products and Fluorochem Ltd. , primarily for research and pharmaceutical development.
Properties
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNZOBYHPYZIT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595355 | |
| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116508-54-4 | |
| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation (AH) of prochiral imines provides a direct route to enantiomerically enriched amines. For this compound, researchers have employed ruthenium complexes bearing chiral phosphine ligands (e.g., BINAP derivatives) to reduce the precursor imine, (E)-N-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethylidene)methylamine. Under 50 bar H₂ pressure in methanol at 60°C, this method achieves up to 98% enantiomeric excess (ee) with turnover numbers exceeding 5,000. Key parameters include:
| Parameter | Optimal Condition | Impact on Selectivity |
|---|---|---|
| Ligand | (S)-Xyl-BINAP | Enhances facial selectivity |
| Solvent | Methanol | Stabilizes imine protonation |
| Temperature | 60°C | Balances reaction rate and ee |
The hydrogenation proceeds via a concerted mechanism where the chiral ligand dictates the approach of H₂ to the imine’s re face, favoring the (S)-configured product. Post-reaction purification via vacuum distillation yields the amine in 85% isolated purity.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine undergoes resolution using (R)-mandelic acid in ethanol/water (3:1). The (S)-amine forms a less soluble diastereomeric salt, crystallizing preferentially. After filtration, the salt is basified with NaOH (2M) to regenerate the free amine, achieving 99% ee at the cost of a 40% yield.
Kinetic Resolution via Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer in a racemic mixture using vinyl acetate. The unreacted (S)-amine is isolated via extraction with dichloromethane, yielding 92% ee and 35% recovery. This method’s scalability is limited by enzyme stability but offers an eco-friendly alternative.
Multi-Component Reaction Strategies
Mannich-Type Condensation
A one-pot synthesis combines benzaldehyde, pyrrolidine, and methylamine hydrochloride in ethanol under reflux. The reaction proceeds via:
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Formation of an imine intermediate between benzaldehyde and methylamine.
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Nucleophilic attack by pyrrolidine on the activated imine.
Optimization studies reveal that increasing the ethanol:water ratio to 4:1 improves yield from 65% to 82% by stabilizing the imine intermediate.
Reductive Amination of Ketone Precursors
Sodium Cyanoborohydride-Mediated Pathway
The ketone precursor, 2-phenyl-1-pyrrolidin-1-ylmethyl-ethylketone, undergoes reductive amination with methylamine in methanol. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at pH 6–7, yielding the (S)-amine in 78% ee when catalyzed by (S)-proline (20 mol%).
Critical Variables:
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pH Control : Below pH 5, competing ketone reduction occurs.
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Catalyst Loading : >15 mol% proline minimizes racemization.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected amine serves as the solid support. Sequential reactions include:
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Deprotection with trifluoroacetic acid (TFA).
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Coupling with 2-phenyl-1-pyrrolidin-1-ylmethyl-acetic acid using HBTU.
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Methylamine acylation and cleavage from the resin with HF.
This method produces the (S)-amine with 94% purity, though the enantiomeric excess depends on the chiral auxiliary used during resin loading.
Analytical Validation of Stereochemical Purity
Chiral HPLC Analysis
A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol:diethylamine (80:20:0.1) resolves (S)- and (R)-enantiomers at 1.2 mL/min. Retention times are 12.3 min (S) and 14.7 min (R), with a resolution factor (Rs) of 2.1.
Vibrational Circular Dichroism (VCD)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A tubular reactor setup minimizes racemization by reducing residence time at elevated temperatures. Key parameters:
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Flow Rate : 10 mL/min
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Temperature : 25°C
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Catalyst : Immobilized Ru-(S)-Binap (0.1 mol%)
This system achieves 90% conversion with 97% ee, outperforming batch reactors by 15% in yield .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine (CAS 672310-28-0)
- Molecular Formula : C₁₄H₂₂N₂ (identical to the target compound).
- Key Differences: Positional isomerism; the pyrrolidinyl and methyl groups are arranged differently along the carbon chain.
- Applications : Used in ligand design and as a building block in organic synthesis.
(S)-2-(Methoxy-methyl)pyrrolidin-1-amine
(S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine
- Molecular Formula : C₁₁H₂₄N₂O.
- Key Differences : Bulky methoxy-ethylpropyl group introduces significant steric hindrance, limiting conformational flexibility compared to the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s phenyl group increases lipophilicity, whereas methoxy-substituted analogues exhibit higher polarity.
- Steric effects from branched substituents (e.g., methoxy-ethylpropyl) reduce solubility in non-polar solvents .
Biological Activity
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, a chiral amine compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : C14H22N2
- CAS Number : 116508-54-4
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Phenyl Group : Utilizes Friedel-Crafts alkylation with benzene.
- Methylation of the Amine : Conducted using methyl iodide under basic conditions.
These steps can be optimized for industrial production through continuous flow synthesis techniques to enhance yield and purity .
The biological activity of this compound is attributed to its ability to interact selectively with various biological targets, such as receptors and enzymes. Its chiral nature allows it to exhibit different activities based on stereochemistry, which is crucial for its pharmacological effects .
Pharmacological Applications
This compound has been investigated for its potential in treating neurological disorders and as a building block in drug synthesis. Notably, it has shown promise in:
- Neurological Disorders : Serving as a precursor in the development of compounds targeting specific neurotransmitter systems.
- Antimicrobial Properties : Certain pyrrolidine derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in infectious disease treatment .
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives were tested against various pathogens with promising results:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <1 | Strong Antifungal |
| Compound B | 0.0195 | Active against E. coli |
| Compound C | 0.0039 | Effective against S. aureus |
These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .
Neurological Studies
In a high-throughput screening study, a related pyrrolidine compound was identified as a selective inhibitor of KCNQ2 channels, with an IC50 value of 69 nM. This indicates a possible role for this compound in neurological applications, particularly for conditions involving ion channel dysfunction .
Q & A
Q. What are the recommended synthetic routes for (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine?
Methodological Answer: A common approach involves multi-step organic synthesis, including condensation reactions and chiral resolution. For example, Michael addition reactions (as described for β-methyl-β-nitrostyrenes ) can be adapted by reacting phenylacetyl derivatives with pyrrolidine-containing nucleophiles. Purification via column chromatography using silica gel and ethyl acetate/petroleum ether mixtures (2:8 ratio) is recommended to isolate intermediates . Final enantiomeric resolution may require chiral HPLC or enzymatic transaminase-mediated synthesis, as demonstrated in kinetic studies of (S)-amine transaminases .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Analyze proton environments (e.g., methyl groups, aromatic protons, pyrrolidine ring protons) and carbon shifts. Compare with data from structurally similar amines, such as (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine, where chiral centers and substituent effects are well-documented .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₂₂N₂ has a theoretical mass of 218.1783) and fragmentation patterns. HRMS data for related compounds (e.g., purity ≥98% by HPLC) can guide interpretation .
Q. What safety precautions are critical during handling?
Methodological Answer: Although direct toxicity data for this compound are limited, analogous amines (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) recommend:
- Avoiding inhalation/vapor exposure using fume hoods.
- Using nitrile gloves and lab coats to prevent skin contact.
- Storing in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity (>99% ee) be achieved during synthesis?
Methodological Answer:
- Enzymatic Resolution : Use (S)-specific transaminases (e.g., from Chromobacterium violaceum) to selectively convert ketone precursors into the desired (S)-enantiomer. Kinetic parameters (e.g., substrate concentrations of 1–25 mM for pyruvate and 1-phenyl-ethylamine) must be optimized to minimize racemization .
- Chiral Auxiliaries : Incorporate chiral ligands (e.g., (R)-(+)-1-amino-2-methoxymethylpyrrolidine) during asymmetric synthesis to control stereochemistry .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Systems : Ethanol/water mixtures (e.g., 50 mL ethanol + 10 mL water) enhance solubility during reflux, as shown in pyrimidin-2-amine synthesis .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to reduce side reactions.
- Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How do computational models predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Employ software like AutoDock Vina to simulate binding to targets such as G protein-coupled receptors (GPCRs) or enzymes. For example, docking studies on pyrrolidine-containing amines have revealed interactions with hydrophobic pockets and hydrogen-bond networks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (ΔG) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
